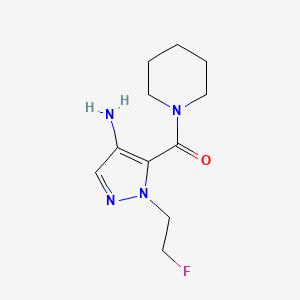

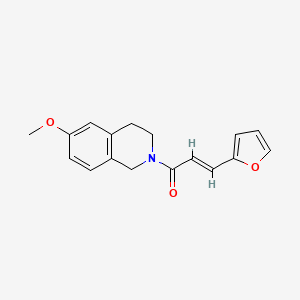

![molecular formula C18H12N2O2S B2570843 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone CAS No. 848683-44-3](/img/structure/B2570843.png)

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone” is a type of benzofuro[3,2-d]pyrimidine derivative . Benzofuro[3,2-d]pyrimidines are important heterocyclic moieties that have been considered as templates for drug discovery for many years .

Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives are synthesized using aza-Wittig reactions of functionalized iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuro[3,2-d]pyrimidin-4-ylthio compounds involve aza-Wittig reactions of functionalized iminophosphoranes with n-butyl isocyanate to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles .Aplicaciones Científicas De Investigación

Chemical Structure and Molecular Interactions The benzofuro[3,2-d]pyrimidin-4-yl moiety forms an integral part of several compounds with significant biological activities. Its structure is characterized by a fused ring system, contributing to the molecule's planarity and facilitating specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for its bioactivity. For example, the molecule exhibits nearly planar conformation enabling it to engage in strong intermolecular hydrogen bonding and π-π interactions, indicative of its potential in forming stable complexes with biological targets (Zhang et al., 2009).

Synthesis and Bioactivity Benzofuro[3,2-d]pyrimidine derivatives have been synthesized and investigated for various biological activities. These compounds exhibit a range of bioactivities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular properties, as demonstrated in studies where novel pyrimidine derivatives showed remarkable anti-inflammatory and moderate analgesic activities, indicating their potential in drug development for these conditions (Bhat et al., 2014).

Antibacterial and Antifungal Potentials The antibacterial and antifungal potentials of benzofuro[3,2-d]pyrimidine derivatives have been highlighted in several studies. For instance, newly synthesized pyrimidine derivatives displayed significant activity against various Gram-positive and Gram-negative bacteria and pathogenic fungi, suggesting their importance in addressing antibiotic resistance (Khan et al., 2015).

Synthetic Strategies and Catalysis Innovative synthetic approaches for benzofuro[3,2-d]pyrimidine derivatives have been developed to enhance their pharmaceutical significance. These methods involve aza-Wittig reactions and catalyst-free one-pot syntheses, demonstrating the versatility and efficiency of creating these compounds, which are pivotal in developing new drugs with improved efficacy and selectivity (Wang et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that similar compounds exert their anticancer potential through different action mechanisms, including inhibiting protein kinases .

Biochemical Pathways

Similar compounds have been found to affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Result of Action

Similar compounds have been found to inhibit the proliferation of human cancer cell lines .

Propiedades

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S/c21-14(12-6-2-1-3-7-12)10-23-18-17-16(19-11-20-18)13-8-4-5-9-15(13)22-17/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZPURRSSLFOQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

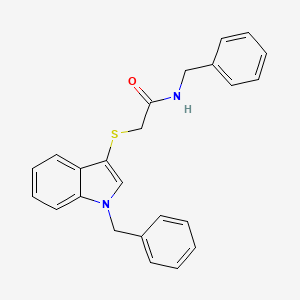

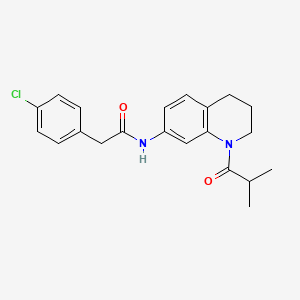

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2570762.png)

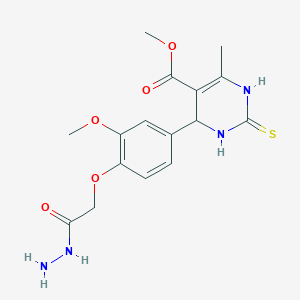

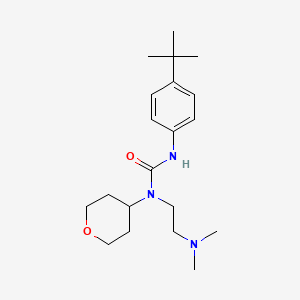

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2570763.png)

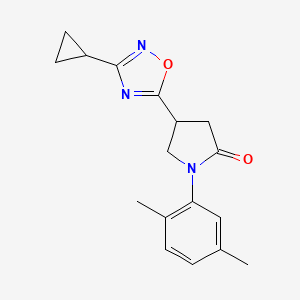

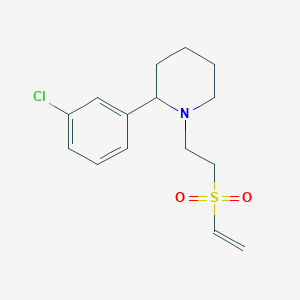

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2570767.png)

![2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2570770.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide](/img/structure/B2570774.png)

![4-ethyl-5-methoxy-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B2570776.png)